Structural Differentiation from Morinamide: Scaffold Replacement Alters Target Class Engagement
The target compound incorporates a 4‑morpholinopyrimidine scaffold that serves as a recognized ATP‑competitive kinase hinge‑binding motif, whereas morinamide (N‑(morpholin‑4‑ylmethyl)pyrazine‑2‑carboxamide) replaces this entire heterocyclic system with a simple morpholinomethyl group. This structural divergence leads to a fundamental difference in biological target class: morinamide is a second‑line anti‑tubercular prodrug that inhibits mycolic acid synthesis via the FAS‑II enzyme complex with a reported MIC of 0.5–8 µg/mL against M. tuberculosis [1], whereas the morpholinopyrimidine‑containing target compound is structurally pre‑organized for kinase ATP‑site binding, consistent with the well‑characterized kinase inhibitory profile of 4‑morpholinopyrimidine derivatives [2]. The target compound should not be selected for anti‑mycobacterial screening programs that require a morinamide‑type mechanism of action.
| Evidence Dimension | Structural scaffold and target class engagement |
|---|---|
| Target Compound Data | 4‑Morpholinopyrimidine‑2‑yl‑methyl‑pyrazine‑2‑carboxamide; predicted kinase hinge‑binding scaffold (class‑level inference from morpholinopyrimidine SAR) |
| Comparator Or Baseline | Morinamide (N‑(morpholin‑4‑ylmethyl)pyrazine‑2‑carboxamide, CAS 952‑54‑5); anti‑tubercular agent targeting FAS‑II; MIC 0.5–8 µg/mL (M. tuberculosis) [1] |
| Quantified Difference | Complete switch in predicted target class: kinase inhibition vs. anti‑mycobacterial cell wall synthesis inhibition |
| Conditions | Structural comparison supported by published SAR of morpholinopyrimidine kinase inhibitors [2] and morinamide anti‑tubercular activity [1] |
Why This Matters
Researchers targeting kinase-dependent pathways should avoid the morinamide scaffold and select the morpholinopyrimidine‑containing compound for ATP‑site‑directed studies.
- [1] RxReasoner. ATC Group J04AK – Morinamide. MIC against M. tuberculosis: 0.5–8 µg/mL. View Source
- [2] Tardif KD, et al. Characterization of the cellular and antitumor effects of MPI-0479605, a small-molecule inhibitor of the mitotic kinase Mps1. Mol Cancer Ther. 2011;10(12):2267-2275. doi:10.1158/1535-7163.MCT-11-0453. Demonstrates that morpholinopyrimidine-containing scaffolds can achieve potent (IC₅₀ 1.8 nM) and selective ATP‑competitive kinase inhibition. View Source
